delta8,9-Dehydroestrone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

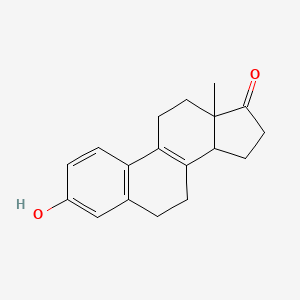

9-Dehydroestrone, also known as Δ8-estrone or estra-1,3,5(10),8-tetraen-3-ol-17-one, is a naturally occurring estrogen found in horses. It is closely related to other equine estrogens such as equilin, equilenin, and estrone. This compound is a minor constituent (3.5%) of conjugated estrogens (Premarin) and produces 8,9-dehydro-17β-estradiol as an important active metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Dehydroestrone involves the dehydrogenation of estrone. This process typically requires specific catalysts and controlled reaction conditions to ensure the formation of the desired product. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of strong oxidizing agents and specific temperature and pressure settings .

Industrial Production Methods

Industrial production of 9-Dehydroestrone often involves the extraction and purification of conjugated estrogens from natural sources, such as the urine of pregnant mares. The extracted estrogens are then subjected to chemical processes to isolate and purify 9-Dehydroestrone .

Chemical Reactions Analysis

Types of Reactions

9-Dehydroestrone undergoes various chemical reactions, including:

Oxidation: Conversion to 8,9-dehydro-17β-estradiol.

Reduction: Formation of reduced derivatives.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include 8,9-dehydro-17β-estradiol and other reduced or substituted derivatives of 9-Dehydroestrone .

Scientific Research Applications

9-Dehydroestrone has several scientific research applications:

Chemistry: Used as a reference compound in the study of estrogenic activity and metabolism.

Biology: Investigated for its role in hormone regulation and interaction with estrogen receptors.

Medicine: Studied for its potential use in hormone replacement therapy and its effects on postmenopausal symptoms.

Industry: Utilized in the production of conjugated estrogens for pharmaceutical applications

Mechanism of Action

9-Dehydroestrone exerts its effects by binding to estrogen receptors (ER) in various tissues. Upon binding, it induces conformational changes in the receptor, leading to the activation of specific gene expression pathways. This activation results in various physiological effects, including the regulation of reproductive functions, bone metabolism, and cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

Equilin: Another equine estrogen with similar estrogenic activity.

Equilenin: Closely related to 9-Dehydroestrone, with a slightly different structure.

Estrone: A naturally occurring estrogen that is a precursor to 9-Dehydroestrone.

Uniqueness

9-Dehydroestrone is unique due to its specific structure and the presence of a double bond in the steroid B-ring. This structural feature contributes to its distinct pharmacological profile and tissue-selective estrogenic activity .

Properties

IUPAC Name |

3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGSRCWSHMWPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35419-83-1 |

Source

|

| Record name | NSC124415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12285622.png)

![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)

![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)

![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)

![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)